molecular formula C13H10FNO2 B6413820 4-(3-Fluoro-2-methylphenyl)nicotinic acid, 95% CAS No. 1261917-65-0

4-(3-Fluoro-2-methylphenyl)nicotinic acid, 95%

Cat. No. B6413820
CAS RN: 1261917-65-0
M. Wt: 231.22 g/mol
InChI Key: HVNHUSKJFZBRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoro-2-methylphenyl)nicotinic acid (FMNA) is a small molecule that has recently been discovered to have a wide range of applications in scientific research. FMNA is a fluorinated carboxylic acid, which is a type of organic compound that contains a carboxyl group along with a fluorine atom. FMNA has been found to have potential applications in biochemical and physiological research, as well as in laboratory experiments and drug development. In

Scientific Research Applications

4-(3-Fluoro-2-methylphenyl)nicotinic acid, 95% has been found to have potential applications in scientific research. For example, 4-(3-Fluoro-2-methylphenyl)nicotinic acid, 95% has been used in biochemical and physiological research to study the effects of different compounds on the human body. 4-(3-Fluoro-2-methylphenyl)nicotinic acid, 95% has also been found to have potential applications in drug development, as it can be used to study the effects of different drugs on the human body. Additionally, 4-(3-Fluoro-2-methylphenyl)nicotinic acid, 95% has been used in laboratory experiments to study the effects of different compounds on different biological systems.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-2-methylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed that 4-(3-Fluoro-2-methylphenyl)nicotinic acid, 95% works by binding to specific receptor proteins in the cell membrane. These receptors then activate intracellular signaling pathways, which leads to various biochemical and physiological effects.
Biochemical and Physiological Effects
4-(3-Fluoro-2-methylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. For example, 4-(3-Fluoro-2-methylphenyl)nicotinic acid, 95% has been found to affect the activity of various enzymes, including those involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, 4-(3-Fluoro-2-methylphenyl)nicotinic acid, 95% has been found to affect the activity of various hormones, such as glucagon, insulin, and cortisol. 4-(3-Fluoro-2-methylphenyl)nicotinic acid, 95% has also been found to affect the activity of various neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

4-(3-Fluoro-2-methylphenyl)nicotinic acid, 95% has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 4-(3-Fluoro-2-methylphenyl)nicotinic acid, 95% is that it is a relatively small molecule, which makes it easier to study and manipulate. Additionally, 4-(3-Fluoro-2-methylphenyl)nicotinic acid, 95% is relatively inexpensive and can be easily synthesized. However, one of the main limitations of 4-(3-Fluoro-2-methylphenyl)nicotinic acid, 95% is that its mechanism of action is not yet fully understood, which can make it difficult to study in certain experiments.

Future Directions

There are a number of potential future directions for 4-(3-Fluoro-2-methylphenyl)nicotinic acid, 95% research. One of the main areas of research is to further understand the mechanism of action of 4-(3-Fluoro-2-methylphenyl)nicotinic acid, 95% and how it affects different biochemical and physiological processes. Additionally, research could be done to explore the potential applications of 4-(3-Fluoro-2-methylphenyl)nicotinic acid, 95% in drug development and laboratory experiments. Finally, research could be done to explore the potential therapeutic uses of 4-(3-Fluoro-2-methylphenyl)nicotinic acid, 95% in a variety of diseases and conditions.

Synthesis Methods

4-(3-Fluoro-2-methylphenyl)nicotinic acid, 95% can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-fluoro-2-methylphenol with sodium nitrite in acetic acid. The reaction is carried out at room temperature and the resulting product is then purified by recrystallization. Other methods of synthesis include the reaction of 3-fluoro-2-methylphenol with sodium bicarbonate, and the reaction of 3-fluoro-2-methylphenol with acetic anhydride.

properties

IUPAC Name

4-(3-fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-9(3-2-4-12(8)14)10-5-6-15-7-11(10)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNHUSKJFZBRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692476
Record name 4-(3-Fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-2-methylphenyl)nicotinic acid

CAS RN

1261917-65-0
Record name 4-(3-Fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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